![molecular formula C29H40FeNOP B12445693 (2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene CAS No. 178557-28-3](/img/structure/B12445693.png)
(2S)-1-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)-: is an organometallic compound that features a ferrocene core with additional functional groups. This compound is known for its unique structural properties and its applications in various fields such as catalysis, material science, and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring is formed by reacting an amino alcohol with a carboxylic acid derivative under dehydrating conditions.
Attachment to the Ferrocene Core: The oxazoline ring is then attached to the ferrocene core through a substitution reaction.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
Oxidation: The ferrocene core can undergo oxidation reactions, typically forming ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium ion.
Substitution: The functional groups attached to the ferrocene core can undergo various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a wide range of functionalized ferrocenes .
科学研究应用
Chemistry
In chemistry, this compound is used as a ligand in various catalytic processes. Its unique structure allows it to stabilize transition states and improve the efficiency of catalytic reactions .
Biology
In biological research, this compound has been explored for its potential as a drug delivery agent. Its ability to undergo redox reactions makes it a candidate for targeted drug release systems .
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anticancer properties. The ferrocene core can interact with biological molecules, potentially leading to therapeutic effects .
Industry
In industry, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for applications in electronics and materials science .
作用机制
The mechanism of action of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- involves its ability to undergo redox reactions. The ferrocene core can be oxidized to form ferrocenium ions, which can then participate in various chemical reactions. The diphenylphosphino group and oxazoline ring also contribute to its reactivity by stabilizing transition states and intermediates .
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound, ferrocene, lacks the additional functional groups but shares the same core structure.
1,1’-Bis(diphenylphosphino)ferrocene: This compound has two diphenylphosphino groups attached to the ferrocene core.
1,1’-Diacetylferrocene: This compound features acetyl groups instead of the oxazoline and diphenylphosphino groups.
Uniqueness
The uniqueness of Ferrocene, 1-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]-2-(diphenylphosphino)-, (2R)- lies in its combination of functional groups. The presence of both the oxazoline ring and the diphenylphosphino group provides it with unique reactivity and stability, making it suitable for a wide range of applications .
属性
CAS 编号 |
178557-28-3 |
|---|---|
分子式 |
C29H40FeNOP |
分子量 |
505.5 g/mol |
IUPAC 名称 |
[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]-diphenylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C24H30NOP.C5H10.Fe/c1-24(2,3)22-17-26-23(25-22)20-15-10-16-21(20)27(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;/h4-9,11-14,20-22H,10,15-17H2,1-3H3;1-5H2;/t20?,21?,22-;;/m1../s1 |
InChI 键 |
MUHDYVQFEIUFON-LHDNRSKOSA-N |
手性 SMILES |
CC(C)(C)[C@H]1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
规范 SMILES |
CC(C)(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)
![2-Dimethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12445621.png)
![N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)
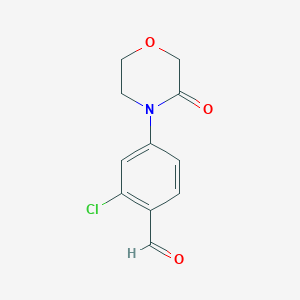
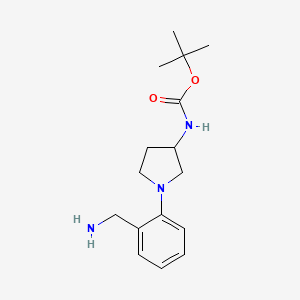
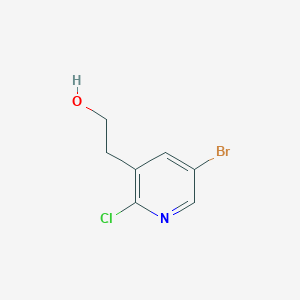
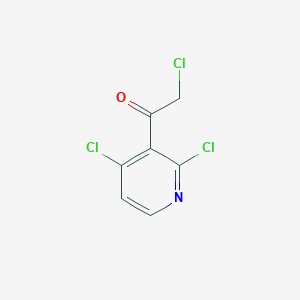
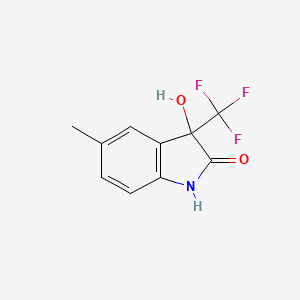
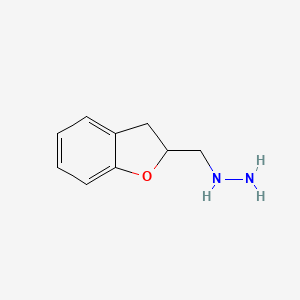

![1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12445672.png)

